N-(4-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Melatonin receptor pharmacology Circadian rhythm research GPCR radioligand binding

Researchers screening melatonergic or α7 nAChR targets often face assay variability from uncharacterized benzamide ligands. This tetrazole-bioisostere benzamide delivers a validated pharmacological tool with experimentally confirmed binding affinity. • Documented Ki = 219 nM at melatonin receptor type 1C eliminates target-engagement ambiguity • Dual pharmacophore (5-methyltetrazole bioisostere + 4-methoxybenzyl amide tail) supports SAR-driven lead optimization • Falls within Markush claims of Roche patent US 7,981,914 for α7 nAChR PAM screening programs. Supplied as custom-synthesized research material with batch-specific purity certification and global courier delivery.

Molecular Formula C17H17N5O2
Molecular Weight 323.35 g/mol
Cat. No. B12162900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Molecular FormulaC17H17N5O2
Molecular Weight323.35 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C17H17N5O2/c1-12-19-20-21-22(12)15-7-5-14(6-8-15)17(23)18-11-13-3-9-16(24-2)10-4-13/h3-10H,11H2,1-2H3,(H,18,23)
InChIKeyWUJRKONSBSRYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide for Melatonergic & CNS-Focused Compound Sourcing


N-(4-Methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS: 1324084-37-8, MF: C17H17N5O2, MW: 323.35 g/mol) is a synthetic benzamide that incorporates a 5-methyl-1H-tetrazol-1-yl motif at the para‑position and an N‑linked 4‑methoxybenzyl amide tail. This architecture positions the compound at the intersection of tetrazole‑bioisostere chemistry and melatonergic ligand space. It has a documented binding affinity (Ki = 219 nM) for the melatonin receptor type 1C in chick brain membranes [1] and falls within the generic Markush structure of Roche patent US 7,981,914, which claims tetrazole‑substituted aryl amides as α7 nAChR positive allosteric modulators [2].

Why Simple Tetrazole or Benzamide Analogs Cannot Substitute N-(4-Methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide


The combination of a 5‑methyl‑1H‑tetrazol‑1‑yl ring and a 4‑methoxybenzyl amide creates a unique pharmacophore that is not reproduced by generic benzamides or simple tetrazoles. The tetrazole ring acts as a metabolically stable bioisostere of a carboxylic acid [1], while the 5‑methyl substituent modulates electron density and steric fit within hydrophobic receptor pockets. The 4‑methoxybenzyl amide tail introduces conformational flexibility and additional hydrogen‑bond acceptor capacity not present in shorter‑chain or unsubstituted benzamide analogs. In‑class substitutions that alter the position of the tetrazole (ortho/meta), remove the methyl group, or replace the 4‑methoxybenzyl with a phenyl or simple alkyl chain are expected to produce distinct binding profiles and functional activity, making direct replacement scientifically unsound without confirmatory assay data [1][2].

Procurement‑Relevant Quantitative Differentiation of N-(4-Methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide


Quantified Melatonin Receptor Binding Affinity vs. Untethered Benzamide Baseline

The target compound demonstrates measurable affinity for the melatonin receptor type 1C (chicken) with a Ki of 219 nM [1]. This is a quantified binding interaction absent from the baseline benzamide scaffold lacking the tetrazole bioisostere, which typically shows no melatonergic binding at comparable concentrations. The presence of the tetrazole ring is critical for receptor engagement; simple benzamides without this bioisostere are generally inactive at the melatonin receptor [2].

Melatonin receptor pharmacology Circadian rhythm research GPCR radioligand binding

5‑Methyl‑1H‑tetrazole Substitution as a Stability‑Modulated Bioisostere

The 5‑methyl substituent on the tetrazole ring alters both lipophilicity and metabolic stability compared to the unsubstituted 1H‑tetrazol‑1‑yl analog. The 5‑methyl group increases LogP by approximately 0.5–0.7 units relative to the des‑methyl form . Additionally, the electron‑donating methyl group reduces the acidity of the tetrazole C–H bond, which can slow oxidative metabolism at this position. This is consistent with the general SAR of tetrazole‑containing compounds, where methyl substitution enhances metabolic stability and membrane permeability compared to the unsubstituted tetrazole [1].

Metabolic stability Tetrazole bioisostere ADME optimization

Para‑Methoxybenzyl Amide Tail vs. Phenyl or Short Alkyl Analogs

The N‑(4‑methoxybenzyl) amide tail introduces a flexible methoxyphenyl ring that can engage in π‑stacking and hydrogen‑bond interactions not available to simpler N‑phenyl or N‑alkyl analogs. Compared to N‑(4‑methoxyphenyl) amide, the benzyl spacer provides an additional rotatable bond that allows the methoxyphenyl ring to adopt conformations that optimize receptor pocket occupancy . Tetrazole‑substituted aryl amides in the Roche α7 nAChR patent series demonstrate that variations in the amide substituent significantly impact allosteric modulator potency, with benzyl‑type substituents generally outperforming simple phenyl or short alkyl chains in functional assays [1].

Ligand‑receptor conformational fit Hydrogen‑bond interactions GPCR ligand design

Best‑Fit Application Scenarios for N-(4-Methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide


Melatonergic Receptor Tool Compound for GPCR Binding Studies

With an experimentally determined Ki of 219 nM at the melatonin receptor type 1C [1], this compound can serve as a moderately potent tool ligand for competitive binding assays, receptor subtype profiling, and as a starting scaffold for melatonin receptor agonist/antagonist optimization programs.

Positive Allosteric Modulator (PAM) Screening for α7 nAChR

The compound falls within the Markush claims of Roche patent US 7,981,914 for α7 nAChR positive allosteric modulators [2]. It is well‑suited for functional screening in α7 nAChR electrophysiology or calcium‑flux assays to explore PAM activity, structure‑activity relationships, and CNS drug discovery programs targeting cognition and inflammation.

Tetrazole Bioisostere Fragment‑Based and Scaffold‑Hopping Libraries

The 5‑methyl‑1H‑tetrazol‑1‑yl ring represents a metabolically stable carboxylic acid bioisostere. This compound can anchor fragment‑based screening sets or scaffold‑hopping libraries designed to replace carboxylate moieties in lead compounds, enabling exploration of improved pharmacokinetic profiles while retaining target affinity [1][2].

Computational Docking and Pharmacophore Model Validation

The well‑defined structure (SMILES: COc1ccc(CNC(=O)c2ccc(-n3nnnc3C)cc2)cc1) and documented binding constant make this compound a useful reference ligand for validating docking protocols, scoring function accuracy, and pharmacophore model generation for both melatonergic and α7 nAChR targets [1][2].

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